molecular formula C14H11N3O3S B2682375 N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide CAS No. 1795297-90-3

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide

Cat. No.: B2682375
CAS No.: 1795297-90-3
M. Wt: 301.32
InChI Key: PXYRCOKQSLRRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or cyclic anhydrides, in the presence of a base like NaOH in a solvent such as DMSO . The thiophene and furan rings are then introduced through subsequent cyclization and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound with fewer double bonds.

Scientific Research Applications

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, such as antimicrobial activity or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide is unique due to its specific combination of the 1,2,4-oxadiazole, thiophene, and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored functionalities.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-13(9-3-5-19-7-9)15-10-4-6-21-11(10)14-16-12(17-20-14)8-1-2-8/h3-8H,1-2H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYRCOKQSLRRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.